molecular formula C24H16N2O2 B13379450 3-(4-Naphthalen-2-yloxyanilino)indol-2-one

3-(4-Naphthalen-2-yloxyanilino)indol-2-one

Cat. No.: B13379450
M. Wt: 364.4 g/mol
InChI Key: WCUVRQVGSSTOQI-UHFFFAOYSA-N
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Description

3-(4-Naphthalen-2-yloxyanilino)indol-2-one is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound’s structure includes an indole core, a naphthalene moiety, and an aniline group, making it a complex and versatile molecule.

Preparation Methods

Chemical Reactions Analysis

3-(4-Naphthalen-2-yloxyanilino)indol-2-one can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific temperatures to control the reaction rate and selectivity. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(4-Naphthalen-2-yloxyanilino)indol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Naphthalen-2-yloxyanilino)indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce antimicrobial effects by disrupting bacterial cell membranes .

Comparison with Similar Compounds

3-(4-Naphthalen-2-yloxyanilino)indol-2-one can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which combines the indole core with a naphthalene and aniline group, potentially leading to unique biological activities and applications.

Biological Activity

3-(4-Naphthalen-2-yloxyanilino)indol-2-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features an indole core substituted with a naphthalen-2-yloxy group and an aniline moiety. This unique structure is hypothesized to contribute to its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of indole compounds, including this compound, exhibit significant antimicrobial properties. A study assessed various indole derivatives for their activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives had minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting potent antibacterial activity .

CompoundBacterial StrainMIC (µM)
This compoundS. aureus< 10
This compoundE. coli< 15

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. For instance, it has been shown to induce apoptosis in cancer cell lines through the activation of specific signaling pathways. A notable study reported that the compound inhibited cell proliferation in A549 lung cancer cells, with IC50 values indicating significant cytotoxicity .

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)< 10Induction of apoptosis via mitochondrial pathway
MCF-7 (Breast Cancer)< 15Inhibition of cell cycle progression

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been investigated. In vitro studies revealed that the compound reduced the production of pro-inflammatory cytokines in activated macrophages. This suggests a potential therapeutic application in inflammatory diseases .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and cancer progression.
  • Modulation of Signaling Pathways : It is believed to interact with various cellular signaling pathways, including those related to apoptosis and cell proliferation.
  • Antioxidant Activity : Some studies suggest that it possesses antioxidant properties, which can contribute to its protective effects against cellular damage.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Lung Cancer : In a model using A549 cells, treatment with this compound resulted in a significant reduction in tumor size and weight when compared to control groups .
  • Bacterial Infection Model : In vivo studies demonstrated that this compound effectively reduced bacterial load in infected mice, showcasing its potential as an antibacterial agent .

Properties

Molecular Formula

C24H16N2O2

Molecular Weight

364.4 g/mol

IUPAC Name

3-(4-naphthalen-2-yloxyphenyl)imino-1H-indol-2-one

InChI

InChI=1S/C24H16N2O2/c27-24-23(21-7-3-4-8-22(21)26-24)25-18-10-13-19(14-11-18)28-20-12-9-16-5-1-2-6-17(16)15-20/h1-15H,(H,25,26,27)

InChI Key

WCUVRQVGSSTOQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC3=CC=C(C=C3)N=C4C5=CC=CC=C5NC4=O

Origin of Product

United States

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